molecular formula C8H7NOS B1319130 2-Methylbenzo[d]thiazol-4-ol CAS No. 94977-59-0

2-Methylbenzo[d]thiazol-4-ol

Cat. No. B1319130
CAS RN: 94977-59-0
M. Wt: 165.21 g/mol
InChI Key: VMCGTNGBEAOSOJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are further treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Chemical Reactions Analysis

The compound has been evaluated for anti-inflammatory activity. Compounds with a methoxy group at the sixth position in the benzothiazole ring, appended with piperidine and morpholine moieties, demonstrated significant inhibition of COX-1 and COX-2 enzymes .


Physical And Chemical Properties Analysis

  • Elemental Composition : C 67.17%, H 4.56%, N 11.18%

Scientific Research Applications

Antibacterial Activity

2-Methylbenzo[d]thiazol-4-ol derivatives exhibit significant antibacterial activity. For example, derivatives synthesized from 4-(6-methylbenzo[d]thiazol-2-yl)benzenamine showed notable activity against both gram-negative and gram-positive bacteria, such as Escherichia coli and Staphylococcus aureus (Hussein & Azeez, 2013).

Corrosion Inhibition

Compounds containing 2-Methylbenzo[d]thiazol-4-ol, such as 2-amino-4-methyl-thiazole, have been studied as corrosion inhibitors for metals like mild steel in acidic solutions. They exhibit strong adsorption as a barrier film on metal surfaces, thus preventing corrosion (Yüce et al., 2014).

Dye Synthesis and Application

Derivatives of 2-Methylbenzo[d]thiazol-4-ol are used in the synthesis of dyes. These dyes demonstrate both antibacterial properties and are applied to materials like polyester for coloration and fastness properties (Khalil et al., 2010).

Fluorescence Sensors

Thiazole-based conjugated polymers, synthesized by polymerizing 4,7-dibromo-2-methylbenzo[d]thiazole, have been developed as fluorescence sensors. They can visually detect ions like Hg2+ and Ag+ due to their ‘turn-off’ fluorescent quenching responses (Li et al., 2015).

Fungicidal Activity

Hydrazone derivatives containing 4-methylbenzo[d]thiazole moiety show excellent fungicidal activities, indicating their potential use in agricultural and related applications (Weng et al., 2012).

Cancer Research

Compounds like 2-(2,4,6-trimethylbenzylthio)benzo[d]thiazole show potential in cancer research, specifically in anti-cancer activity, as indicated by their efficient interaction with proteins like epidermal growth factor receptor (EGFR) tyrosine kinase in molecular docking studies (Daisy et al., 2020).

properties

IUPAC Name

2-methyl-1,3-benzothiazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NOS/c1-5-9-8-6(10)3-2-4-7(8)11-5/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMCGTNGBEAOSOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2S1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80596693
Record name 2-Methyl-1,3-benzothiazol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80596693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylbenzo[d]thiazol-4-ol

CAS RN

94977-59-0
Record name 2-Methyl-1,3-benzothiazol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80596693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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